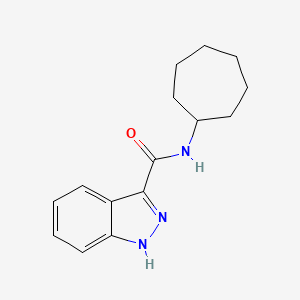

N-cycloheptyl-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cycloheptyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Indazole derivatives, including N-cycloheptyl-1H-indazole-3-carboxamide, are synthesized via various synthetic methods, demonstrating their versatility in chemical synthesis. For example, the synthesis of indazole carboxamides involves condensation reactions and cyclization processes, which are crucial for developing compounds with potential antitumor activity and for structural elucidation through spectro-elemental characterizations and single-crystal X-ray analysis (Lu et al., 2020).

Biological Activity and Antiproliferative Properties

Indazole derivatives exhibit significant biological activities, including inhibitory effects on cancer cell proliferation. For instance, certain indazole carboxamide compounds have been identified to possess distinct effective inhibition against various cancer cell lines, highlighting their potential as antitumor agents (Lu et al., 2020). This emphasizes the importance of indazole derivatives in medicinal chemistry and drug discovery.

Application in HSP90 Inhibitors Development

Indazole derivatives are also pivotal in the development of inhibitors targeting specific proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90). These compounds are synthesized using innovative techniques, including Ruthenium-catalyzed synthesis, to create triazole-based scaffolds effective as HSP90 inhibitors, demonstrating significant antiproliferative activity against BRCA-1 and BRCA-2 deficient cancer cells (Taddei et al., 2014).

Cycloaddition Reactions and Scaffold Development

Furthermore, the application of indazole derivatives extends to the development of various scaffolds through cycloaddition reactions. These methods enable the efficient synthesis of N-containing medium-sized rings, contributing to the diversity of chemical structures available for pharmacological screening and development (Chen et al., 2017).

Wirkmechanismus

Target of Action

N-cycloheptyl-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic compound that has been drawing attention in medicinal chemistry . Indazole derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is fundamental to cellular activities.

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the kinases. Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction leads to the inhibition of kinase activity, thereby affecting the phosphorylation process that is critical for cellular signaling and regulation .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and metabolism . By inhibiting kinase activity, this compound can potentially disrupt these pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on kinase activity. By inhibiting kinases, this compound disrupts cellular signaling and regulation, which can lead to various cellular effects . .

Biochemische Analyse

Biochemical Properties

N-cycloheptyl-1H-indazole-3-carboxamide, like other indazole derivatives, is believed to interact with various enzymes and proteins, particularly kinases

Cellular Effects

For instance, some indazole-3-carboxamide compounds have shown high cannabimimetic activity, which has led to severe intoxication and even deaths .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and potential enzyme inhibition or activation .

Eigenschaften

IUPAC Name |

N-cycloheptyl-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(16-11-7-3-1-2-4-8-11)14-12-9-5-6-10-13(12)17-18-14/h5-6,9-11H,1-4,7-8H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXSQFOBQGUZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2552792.png)

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)